

Application Notes and Protocols: Preparation of JH-X-119-01 Stock Solutions

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Compound of Interest

Compound Name: JH-X-119-01

Cat. No.: B10825151

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This document provides detailed protocols for the preparation, storage, and handling of stock solutions of **JH-X-119-01**, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).^{[1][2][3][4][5]} These guidelines are intended to ensure the accurate and reproducible use of this compound in pre-clinical research and drug development settings.

Chemical and Physical Properties

JH-X-119-01 is a key tool for studying IRAK1-mediated signaling pathways.^[6] A summary of its relevant chemical and physical properties is provided in the table below.

Property	Value	Reference
CAS Number	2227368-54-7	^{[1][3][7]}
Molecular Formula	C ₂₅ H ₂₀ N ₆ O ₃	^{[1][3][8]}
Molecular Weight	452.46 g/mol	^{[1][3]}
Appearance	Solid, Yellow Powder	^{[1][2]}
Purity	>98% (HPLC)	^[2]

Solubility Data

The solubility of **JH-X-119-01** is critical for the preparation of homogenous stock solutions. The compound exhibits high solubility in dimethyl sulfoxide (DMSO) and is sparingly soluble or insoluble in aqueous solutions.

Solvent	Solubility	Notes
DMSO	12 mg/mL (26.52 mM)[1], 90 mg/mL (198.91 mM)[3]	Sonication or gentle heating (up to 45°C) can aid dissolution.[1] Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility. [3]
Water	Insoluble	[3]
Ethanol	Insoluble	[3]
PBS (pH 7.2)	Sparingly soluble: 1-10 mg/mL	[8]

Experimental Protocols: Stock Solution Preparation

High-Concentration DMSO Stock Solution (e.g., 10 mM)

This protocol describes the preparation of a high-concentration stock solution in DMSO, which is the recommended solvent for initial solubilization.

Materials:

- **JH-X-119-01** solid powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes
- Vortex mixer

- Sonicator (optional)

Procedure:

- Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
- Weighing: Accurately weigh the desired amount of **JH-X-119-01** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.52 mg of the compound.
- Solubilization: Add the appropriate volume of anhydrous DMSO to the vial containing the **JH-X-119-01** powder.
- Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, sonicate the vial for short intervals to aid dissolution.^[1]
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.^{[1][2][3]}

Stock Solution Preparation Table (for DMSO)

Desired Concentration	Volume for 1 mg	Volume for 5 mg	Volume for 10 mg
1 mM	2.21 mL	11.05 mL	22.10 mL
5 mM	0.44 mL	2.21 mL	4.42 mL
10 mM	0.22 mL	1.11 mL	2.21 mL

Note: Calculations are based on a molecular weight of 452.46 g/mol .

Preparation of Aqueous Working Solutions

For cell-based assays, it is necessary to dilute the high-concentration DMSO stock into an aqueous culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Procedure:

- Thaw a single-use aliquot of the high-concentration DMSO stock solution.
- Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration.
- Mix thoroughly by gentle pipetting or inversion.
- Use the freshly prepared working solution immediately.

In Vivo Formulation Protocol

For animal studies, a specific formulation is required to ensure bioavailability and minimize toxicity. The following is a common protocol for preparing **JH-X-119-01** for in vivo administration.

Formulation:

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

Procedure:

- Prepare a clear stock solution of **JH-X-119-01** in DMSO.
- Sequentially add PEG300, Tween-80, and saline to the DMSO stock, mixing thoroughly after each addition.
- If precipitation occurs, gentle heating and/or sonication can be used to assist dissolution.
- It is recommended to prepare this working solution fresh on the day of use.[9]

Storage and Stability

Proper storage is essential to maintain the integrity of **JH-X-119-01**.

Form	Storage Temperature	Stability
Solid Powder	-20°C	3 years[1]
4°C	6 Months[2]	1 year[1]
In Solvent (DMSO)	-80°C	
-20°C	1 month[3][4][10]	

Key Recommendations:

- Store solid powder and stock solutions protected from light.
- Aliquot stock solutions to minimize freeze-thaw cycles.[3][4][10]

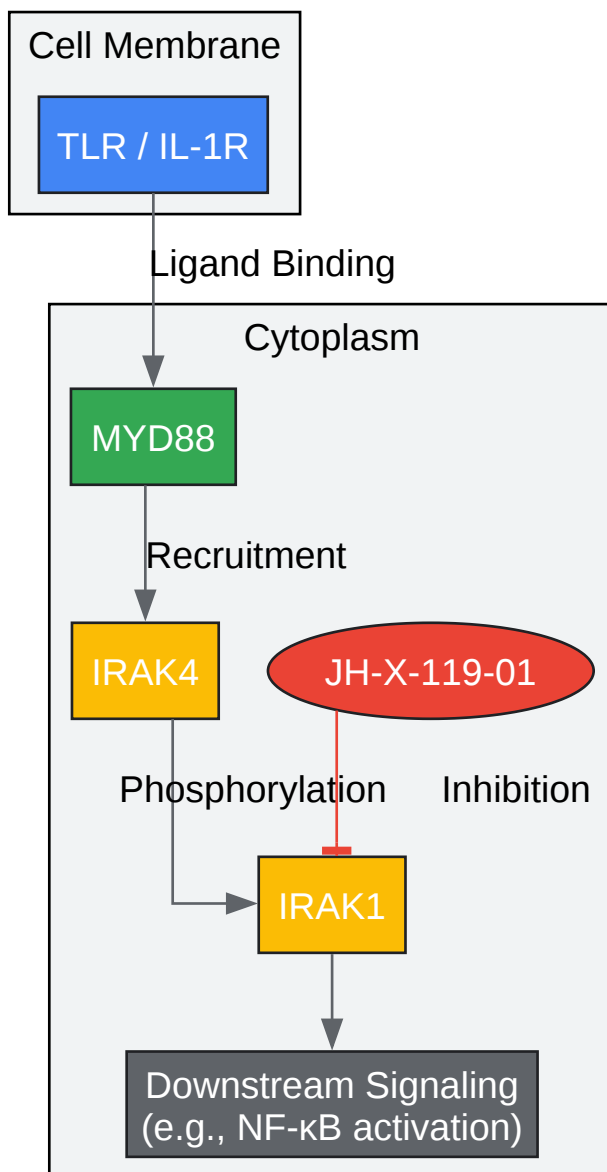
Safety and Handling

JH-X-119-01 should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[9]
- Precautionary Statements:
 - P264: Wash hands thoroughly after handling.[9]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
- It is recommended to handle the compound in a chemical fume hood.
- Refer to the Safety Data Sheet (SDS) for complete safety information.

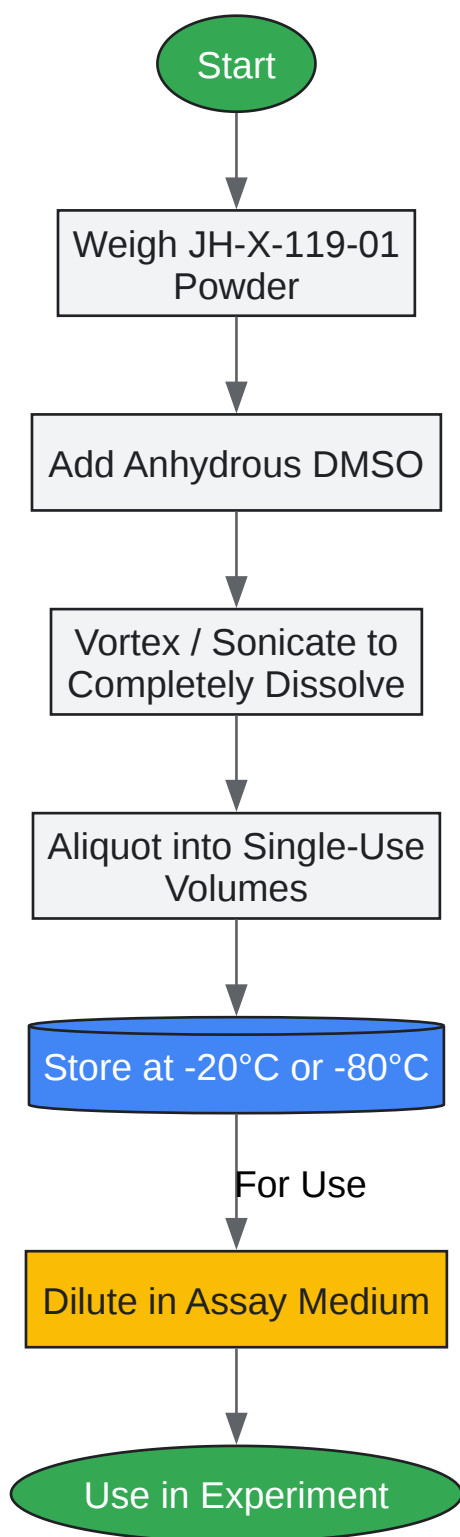
Signaling Pathway and Experimental Workflow

JH-X-119-01 is a covalent inhibitor of IRAK1, a key kinase in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are often activated by the MYD88 adapter protein.



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Caption: IRAK1 Signaling Pathway Inhibition by **JH-X-119-01**.



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Caption: Workflow for **JH-X-119-01** Stock Solution Preparation.

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